molecular formula C12H15N3OS B1480818 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol CAS No. 2097945-30-5

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol

Cat. No. B1480818
CAS RN: 2097945-30-5
M. Wt: 249.33 g/mol
InChI Key: FSHJLPJAXWSLJO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a thiophene ring, a pyrazole ring, and a pyridine ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the rings are formed. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with different reagents .

Scientific Research Applications

Anti-Inflammatory Applications

Thiophene derivatives have been reported to possess strong anti-inflammatory properties. The compound could be investigated for its efficacy in reducing inflammation. This could be particularly relevant in the development of new medications for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Antioxidant Properties

Compounds containing thiophene units have shown promising antioxidant activities. This compound could be part of studies aiming to combat oxidative stress-related conditions, such as neurodegenerative diseases or aging-related disorders .

Anticancer Potential

The structural complexity of “2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol” suggests potential for anticancer activity. Research could focus on its ability to inhibit various kinases, which are often implicated in cancer progression. Cell cycle analysis could also be conducted to determine its effect on cancer cell proliferation .

Anti-Microbial Efficacy

Thiophene derivatives are known for their anti-microbial properties. This compound could be synthesized and tested against a range of bacterial and fungal strains to assess its potential as a new class of antibiotics or antifungal agents .

Kinase Inhibition

Kinases play a crucial role in signal transduction and are targets for drug development. The compound could be evaluated for its ability to inhibit specific kinases, which may lead to therapeutic applications in diseases like diabetes, Alzheimer’s, and certain cancers .

Neuropharmacological Activities

Given the structural similarity to compounds known for their psychoactive effects, this compound could be explored for its potential impact on the central nervous system. It might hold promise for the treatment of neurological disorders such as depression, anxiety, or epilepsy .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some organic compounds can be flammable or toxic, while others might be relatively safe to handle .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were being developed as a drug, future research might focus on improving its efficacy, reducing its side effects, or finding new applications for it .

properties

IUPAC Name

2-(3-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c16-5-4-15-11-1-3-13-7-10(11)12(14-15)9-2-6-17-8-9/h2,6,8,13,16H,1,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHJLPJAXWSLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2C3=CSC=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 2
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 3
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 4
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 5
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol

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